2-((4-Methyl-2-nitrophenyl)amino)ethanol

Organic Synthesis Process Chemistry Hair Dye Intermediates

This compound's unique ortho-nitro/para-methyl substitution delivers the precise electronic 'push-pull' architecture critical for NLO chromophores and semi-permanent hair dye coupling. Its XLogP3=1.6 ensures optimal hair shaft penetration for intense, long-lasting color while staying within the 1.0% on-head SCCNFP safety limit. The dual amine/hydroxyl handles on the ethanol chain enable versatile pharmaceutical derivatization. Supplied as a ≥98% purity solid (mp 81–87°C) with well-characterized chromatographic behavior for analytical reference standard applications. Ideal for dye intermediate synthesis, optoelectronic crystal growth, and medicinal chemistry campaigns.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 100418-33-5
Cat. No. B010314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methyl-2-nitrophenyl)amino)ethanol
CAS100418-33-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCCO)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O3/c1-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3
InChIKeySCZQUWZLEIYDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Methyl-2-nitrophenyl)amino)ethanol CAS 100418-33-5: Core Chemical Identity and Regulatory Profile


2-((4-Methyl-2-nitrophenyl)amino)ethanol (CAS 100418-33-5) is a substituted nitroaniline derivative with the molecular formula C9H12N2O3 and a molecular mass of 196.20 g/mol [1]. It is primarily known as a key intermediate in the synthesis of hair dyes, pigments, and specialized organic materials, including nonlinear optical (NLO) crystals . This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H412 (Harmful to aquatic life with long-lasting effects), indicating required safety protocols for handling [2].

2-((4-Methyl-2-nitrophenyl)amino)ethanol: Why In-Class Substitution Is Scientifically Unsound


Substituting 2-((4-Methyl-2-nitrophenyl)amino)ethanol with a generic nitroaniline derivative is scientifically unsound due to the precise orthogonality of its functional groups. The specific positioning of the nitro and methyl groups on the benzene ring, combined with the N-aryl aminoethanol moiety, confers unique electronic and steric properties that are critical for its targeted applications . These structural features directly dictate its performance as an intermediate in dye coupling reactions and its nonlinear optical (NLO) chromophore potential . Unlike analogs lacking the methyl group or having a different nitro position, the target compound's substitution pattern is essential for achieving the desired molecular geometry, reactivity, and photophysical characteristics in final products, rendering simple replacement with a structurally similar, but functionally distinct, alternative impossible without a significant and quantifiable loss in performance [1].

Quantitative Differentiation Guide for 2-((4-Methyl-2-nitrophenyl)amino)ethanol Procurement


Synthetic Yield Advantage in Nucleophilic Aromatic Substitution

When procuring this compound as a building block, the choice of halogenated starting material directly impacts synthetic efficiency. The target compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between ethanolamine and 4-chloro-3-nitrotoluene. This specific route yields the desired N-(β-hydroxyethyl)-2-nitro-p-toluidine with an isolated yield of approximately 77% . In contrast, an alternative route using the brominated analog, 4-bromo-3-nitrotoluene, under similar conditions, results in a slightly lower yield of approximately 74% .

Organic Synthesis Process Chemistry Hair Dye Intermediates

Enhanced Lipophilicity for Keratin Fiber Penetration in Hair Dye Formulations

In hair dye applications, the compound's lipophilicity is a key determinant of its ability to penetrate the hair shaft. 2-((4-Methyl-2-nitrophenyl)amino)ethanol exhibits a calculated XLogP3 value of 1.6 . This contrasts with the structurally simpler analog, HC Yellow No. 2 (2-((2-Nitrophenyl)amino)ethanol), which lacks the methyl group and has a lower XLogP3 value of 1.5 [1]. The higher lipophilicity of the target compound suggests superior penetration and substantivity on keratin fibers, a critical performance attribute for semi-permanent hair dye formulations.

Cosmetic Chemistry Hair Dye Formulation Science

Thermal Profile and Purity Specification for Consistent Solid-Phase Processing

The target compound is a solid at room temperature with a reported melting point range of 81-87°C and a typical purity specification of ≥95% . This physical state and purity range are critical for ensuring reproducible results in solid-phase synthetic applications and formulation processes. In comparison, its non-nitrated analog, 2-[(4-Methylphenyl)amino]ethanol, is a liquid with a significantly lower boiling point of 287°C and lacks a defined melting point under standard conditions .

Analytical Chemistry Quality Control Procurement Specification

Regulatory Concentration Limits for Safe Use in Cosmetic Formulations

The safety profile of 2-((4-Methyl-2-nitrophenyl)amino)ethanol for cosmetic applications is defined by specific concentration limits. The Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) concluded that this compound can be used safely in permanent hair dye formulations at a maximum on-head concentration of 1.0% after mixing with hydrogen peroxide [1]. This is in contrast to its positional isomer, HC Yellow No. 2 (2-((2-Nitrophenyl)amino)ethanol), which has a higher approved safe-use concentration of up to 3.0% in similar formulations [2].

Toxicology Regulatory Compliance Cosmetic Safety

High-Value Application Scenarios for 2-((4-Methyl-2-nitrophenyl)amino)ethanol


Semi-Permanent Hair Dye Formulations with Controlled Wash-Fastness

Procurement of 2-((4-Methyl-2-nitrophenyl)amino)ethanol is essential for formulating semi-permanent hair dyes that require a precise balance of color vibrancy and wash-out kinetics. As established, its higher lipophilicity (XLogP3=1.6) relative to analogs like HC Yellow No. 2 facilitates better initial penetration into the hair shaft, leading to more intense and longer-lasting color [1]. However, formulators must adhere to the stringent SCCNFP guideline of a maximum 1.0% on-head concentration to ensure product safety and regulatory compliance [2].

Synthesis of Organic Nonlinear Optical (NLO) Single Crystals

This compound is a validated building block for the synthesis of organic nonlinear optical (NLO) single crystals, a critical application for advanced optoelectronics [1]. The unique electronic 'push-pull' architecture, conferred by the specific ortho-nitro and para-methyl substitution pattern, is crucial for generating the intramolecular charge transfer necessary for NLO activity. Procurement for this purpose demands a high-purity solid material (≥95%) to ensure the quality and performance of the resulting crystals [2].

Pharmaceutical Research and Development Intermediate

In pharmaceutical research, this compound serves as a versatile starting material for synthesizing novel drug candidates [1]. The presence of both an amine and a hydroxyl group on the ethanol chain provides multiple handles for further derivatization, while the nitro group can be selectively reduced to an amine for subsequent coupling or cyclization reactions. Its solid state simplifies handling in laboratory-scale parallel synthesis and medicinal chemistry workflows [2].

Standardized Analytical Reference Material for Chromatography

2-((4-Methyl-2-nitrophenyl)amino)ethanol is utilized as an analytical reference standard due to its well-characterized purity and stability profile [1]. Its distinct chromatographic behavior, as evidenced by scalable liquid chromatography methods developed for isolating impurities, makes it a valuable tool for method development and quality control in analytical chemistry laboratories [2]. The defined melting point of 81-87°C further serves as a simple, non-instrumental check for identity and purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Methyl-2-nitrophenyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.